molecular formula C7H6N2O5 B1205858 2,4-Dinitrobenzyl alcohol CAS No. 4836-66-2

2,4-Dinitrobenzyl alcohol

Cat. No.: B1205858
CAS No.: 4836-66-2
M. Wt: 198.13 g/mol
InChI Key: ZKKOBDGQUYKWFN-UHFFFAOYSA-N
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Description

2,4-Dinitrobenzyl alcohol is an organic compound characterized by a benzene ring substituted with two nitro groups at the 2 and 4 positions and a hydroxyl group at the benzyl position. This compound is known for its reactivity due to the presence of electron-withdrawing nitro groups, which significantly influence its chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzyl alcohol can be synthesized through the reduction of 2,4-dinitrobenzaldehyde. One common method involves the use of sodium borohydride as a reducing agent in an alcoholic solvent. The reaction typically proceeds at room temperature, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reduction of 2,4-dinitrobenzaldehyde using suitable reducing agents under controlled conditions to ensure high yield and purity.

Types of Reactions:

Common Reagents and Conditions:

    Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

    Esterification Catalysts: Sulfuric acid, hydrochloric acid.

Major Products Formed:

    Reduction: 2,4-diaminobenzyl alcohol.

    Substitution: 2,4-dinitrobenzyl chloride or bromide.

    Esterification: 2,4-dinitrobenzyl esters.

Comparison with Similar Compounds

    2,4-Dinitrobenzaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.

    2,4-Dinitrotoluene: Similar structure but with a methyl group instead of a hydroxyl group.

    2,4-Diaminobenzyl alcohol: Similar structure but with amino groups instead of nitro groups.

Uniqueness: 2,4-Dinitrobenzyl alcohol is unique due to the presence of both nitro groups and a hydroxyl group, which impart distinct reactivity patterns. The electron-withdrawing nature of the nitro groups makes the hydroxyl group more reactive, facilitating various chemical transformations that are not as readily achievable with similar compounds lacking these functional groups .

Properties

IUPAC Name

(2,4-dinitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c10-4-5-1-2-6(8(11)12)3-7(5)9(13)14/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKOBDGQUYKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197495
Record name 2,4-Dinitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4836-66-2
Record name 2,4-Dinitrobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4836-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dinitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004836662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dinitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Dinitrobenzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG8U73935Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

Sodium borohydride (0.2 g, 10 mmol) in ethanol (40 ml) was added dropwise to 2,4-dinitrobenzaldehyde (1.96 g, 10 mmol) in ethanol (40 ml) and stirred for 1 h. The reaction mixture was then evaporated in vacuo, partitioned between ether and aqueous sodium bicarbonate, the ether layer dried (magnesium sulphate) and evaporated in vacuo to yield 2,4-dinitrobenzyl alcohol as a brown solid (1.147 g, 58%), m.p. 105°-110° C.;
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2,4-dinitrobenzyl alcohol metabolized in the body?

A1: this compound undergoes a complex metabolic pathway involving both oxidative and reductive processes. In rats, the primary route of metabolism is hepatic oxidation, leading to the formation of 2,4-dinitrobenzaldehyde (2,4-DNBAl) and subsequently 2,4-dinitrobenzoic acid (2,4-DNBA) [, , ]. This process is mediated by cytochrome P-450 enzymes and alcohol dehydrogenase []. Additionally, 2,4-DNB can be conjugated with glucuronic acid, forming this compound glucuronide (2,4-DNB-G), which is primarily excreted in bile [, , ].

Q2: What is the significance of this compound glucuronide in 2,4-DNT metabolism?

A2: 2,4-DNB-G, a major biliary metabolite of both 2,4-DNT and 2,4-DNB, undergoes enterohepatic circulation [, , ]. This process involves the excretion of 2,4-DNB-G into the bile, followed by its transport to the intestines. Intestinal microflora can then cleave the glucuronide conjugate, releasing 2,4-DNB back into the system. This cycle contributes to the prolonged exposure of the liver and other tissues to 2,4-DNB and its potentially toxic metabolites [, ].

Q3: Why is the formation of 2,4-dinitrobenzaldehyde significant in this metabolic pathway?

A3: 2,4-DNBAl, a metabolite of both 2,4-DNT and 2,4-DNB, has been identified as a potent mutagen [, ]. Its formation through the oxidation of 2,4-DNB is considered a metabolic activation step, potentially contributing to the carcinogenic properties of 2,4-DNT [, ]. Furthermore, studies have shown that 2,4-DNBAl exhibits mutagenicity at significantly lower concentrations compared to other 2,4-DNT metabolites, highlighting its potential role in 2,4-DNT-induced toxicity [].

Q4: Does the metabolism of this compound differ between sexes?

A4: Yes, research suggests sex-dependent differences in the metabolism and biliary excretion of 2,4-DNT and its metabolites. Studies using isolated perfused rat livers found that male livers excreted larger quantities of 2,4-DNB-G in the bile compared to female livers []. This difference in excretion patterns might be attributed to variations in the transport of 2,4-DNB-G into the bile between sexes [].

Q5: How does the dose of 2,4-dinitrotoluene affect its metabolism and excretion?

A5: Studies in Fischer 344 rats revealed dose-dependent changes in the urinary excretion of 2,4-DNT metabolites []. For instance, male rats excreted a smaller percentage of the administered dose as 2,4-DNBA at higher doses (100 mg/kg) compared to lower doses (10 or 35 mg/kg) []. This suggests that the metabolic pathways involved in 2,4-DNT detoxification might become saturated at higher doses, potentially leading to the accumulation of specific metabolites.

Q6: Are there any species differences in the metabolism of 2,4-DNT and its metabolites?

A6: While most research on 2,4-DNB metabolism has been conducted in rats, it's important to consider potential species differences. Extrapolating findings from animal models to humans requires careful consideration of species-specific metabolic pathways and sensitivities. Further research is needed to fully elucidate the metabolic fate of 2,4-DNB in humans and assess the potential risks associated with 2,4-DNT exposure.

Q7: What are the implications of the observed metabolic pathways for human health?

A7: The identification of mutagenic metabolites, such as 2,4-DNBAl, in the metabolic pathway of 2,4-DNT raises concerns about the potential carcinogenicity of this compound in humans. Understanding the specific enzymes and pathways involved in the bioactivation of 2,4-DNT is crucial for developing strategies to mitigate its potential health risks.

Q8: What are the analytical methods used to study the metabolism of this compound?

A8: High-performance liquid chromatography (HPLC) is widely employed for the separation, identification, and quantification of 2,4-DNB and its metabolites in biological samples [, , ]. This technique allows researchers to track the formation and excretion of various metabolites, providing valuable insights into the metabolic fate of 2,4-DNB.

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